molecular formula C13H20N2O B5068615 3-[(4-Ethylpiperazin-1-yl)methyl]phenol

3-[(4-Ethylpiperazin-1-yl)methyl]phenol

Cat. No.: B5068615
M. Wt: 220.31 g/mol
InChI Key: RBJZDQXCNCUKMV-UHFFFAOYSA-N
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Description

3-[(4-Ethylpiperazin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with a 4-ethylpiperazin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]phenol typically involves the reaction of 3-hydroxybenzyl chloride with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

3-[(4-Ethylpiperazin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylpiperazin-1-yl)methyl]phenol
  • 3-[(4-Ethylpiperazin-1-yl)methyl]aniline
  • 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine

Uniqueness

3-[(4-Ethylpiperazin-1-yl)methyl]phenol is unique due to the presence of both a phenol group and a 4-ethylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethyl group on the piperazine ring can influence the compound’s lipophilicity and pharmacokinetic properties, potentially enhancing its efficacy and bioavailability compared to similar compounds.

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(16)10-12/h3-5,10,16H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJZDQXCNCUKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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